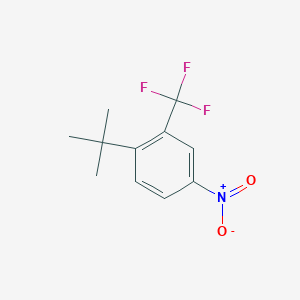
1-Tert-butyl-4-nitro-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl-4-nitro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C11H12F3NO2. It is characterized by the presence of a tert-butyl group, a nitro group, and a trifluoromethyl group attached to a benzene ring.
Preparation Methods
The synthesis of 1-Tert-butyl-4-nitro-2-(trifluoromethyl)benzene typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 1-tert-butyl-2-(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow nitration, which allows for better control over reaction parameters and improved safety. Additionally, the use of alternative nitrating agents and catalysts can enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
1-Tert-butyl-4-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as thiols or amines replace one of the fluorine atoms.
Scientific Research Applications
1-Tert-butyl-4-nitro-2-(trifluoromethyl)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Tert-butyl-4-nitro-2-(trifluoromethyl)benzene is primarily determined by its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively and reach its molecular targets .
Comparison with Similar Compounds
1-Tert-butyl-4-nitro-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Tert-butyl-4-nitrobenzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-Chlorobenzotrifluoride: Contains a chlorine atom instead of a nitro group, leading to variations in its applications and reactivity.
1-Tert-butyl-2-(trifluoromethyl)benzene:
The presence of both the nitro and trifluoromethyl groups in this compound makes it unique, offering a combination of properties that can be exploited in various scientific and industrial applications.
Properties
Molecular Formula |
C11H12F3NO2 |
|---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
1-tert-butyl-4-nitro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H12F3NO2/c1-10(2,3)8-5-4-7(15(16)17)6-9(8)11(12,13)14/h4-6H,1-3H3 |
InChI Key |
MTRINKZLNZSMOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















